Lipophilicity (XLogP3) Reduction versus 2-Methylthio Analog: A 1.3-Log Unit Shift
The methylsulfonyl group at position 2 reduces the computed XLogP3 by 1.3 log units compared to the 2-methylthio (methylsulfanyl) analog, moving the compound from a moderately lipophilic space (XLogP3 2.2) into a more hydrophilic region (XLogP3 0.9) that is closer to the optimal range for oral drug-likeness [1]. This difference is driven by the strong electron-withdrawing and polar character of the sulfone moiety relative to the sulfide.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 169268-39-7): XLogP3 = 2.2; Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 52664-01-4, unsubstituted at C2): XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = -1.3 versus methylthio analog; ΔXLogP3 = -0.4 versus unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem 2021/2024 release |
Why This Matters
Lower lipophilicity correlates with reduced non-specific protein binding, improved aqueous solubility, and decreased hERG-related cardiotoxicity risk, making the methylsulfonyl derivative a more favorable starting point for lead optimization than its methylthio counterpart.
- [1] PubChem Compound Summaries: CID 11197260 (860464-45-5, XLogP3 0.9); CID 15206331 (169268-39-7, XLogP3 2.2); CID 726545 (52664-01-4, XLogP3 1.3). Computed by XLogP3 3.0. View Source
